Ethyl 3-iodo-5-nitrobenzoate Ethyl 3-iodo-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 850864-49-2
VCID: VC2625766
InChI: InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]
Molecular Formula: C9H8INO4
Molecular Weight: 321.07 g/mol

Ethyl 3-iodo-5-nitrobenzoate

CAS No.: 850864-49-2

Cat. No.: VC2625766

Molecular Formula: C9H8INO4

Molecular Weight: 321.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-iodo-5-nitrobenzoate - 850864-49-2

Specification

CAS No. 850864-49-2
Molecular Formula C9H8INO4
Molecular Weight 321.07 g/mol
IUPAC Name ethyl 3-iodo-5-nitrobenzoate
Standard InChI InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3
Standard InChI Key FWLQRGJGXWXGPW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Ethyl 3-iodo-5-nitrobenzoate features a benzene ring with three key substituent groups: an iodo group at the 3-position, a nitro group at the 5-position, and an ethyl ester moiety. This specific arrangement of functional groups confers unique reactivity patterns and physicochemical properties to the molecule, making it valuable for various chemical transformations and applications.

Basic Identifiers

The fundamental chemical identifiers for ethyl 3-iodo-5-nitrobenzoate provide essential information for its recognition and characterization in scientific literature and databases.

PropertyValue
CAS Number850864-49-2
Molecular FormulaC₉H₈INO₄
Molecular Weight321.07 g/mol
IUPAC Nameethyl 3-iodo-5-nitrobenzoate
InChIInChI=1S/C9H8INO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3
InChIKeyFWLQRGJGXWXGPW-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC(=CC(=C1)I)N+[O-]

The compound is registered under CAS number 850864-49-2 and is also known by several synonyms including "Benzoic acid, 3-iodo-5-nitro-, ethyl ester" and "ethyl3-iodo-5-nitrobenzoate" .

Physicochemical Properties

The physicochemical properties of ethyl 3-iodo-5-nitrobenzoate determine its behavior in various chemical environments and its potential applications in synthetic chemistry and materials science.

PropertyValue
XLogP33
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass320.94981 Da
Monoisotopic Mass320.94981 Da
Topological Polar Surface Area72.1 Ų
Heavy Atom Count15
Formal Charge0
Complexity253

The compound has a moderate lipophilicity with an XLogP3 value of 3, indicating a balance between hydrophobic and hydrophilic character . This property is significant for predicting its solubility profile and potential membrane permeability. The absence of hydrogen bond donors coupled with the presence of four hydrogen bond acceptors suggests specific interaction patterns in biological systems and solution chemistry .

Chemical Reactivity and Transformations

The chemical reactivity of ethyl 3-iodo-5-nitrobenzoate is largely determined by its three primary functional groups: the iodo substituent, the nitro group, and the ethyl ester moiety.

Reactivity of the Iodo Group

The iodo substituent at the 3-position represents a versatile synthetic handle for various transformations. Halogen substituents, particularly iodine, are well-established as excellent leaving groups in numerous organic reactions, including:

  • Cross-coupling reactions (Suzuki, Sonogashira, Heck, Stille)

  • Metal-halogen exchange reactions

  • Nucleophilic aromatic substitution reactions

Compared to other halogens, iodine typically demonstrates enhanced reactivity in cross-coupling reactions, making ethyl 3-iodo-5-nitrobenzoate potentially valuable as a building block in synthetic chemistry .

Reactivity of the Nitro Group

The nitro group at the 5-position contributes to the electronic properties of the molecule and serves as an activating group for nucleophilic aromatic substitution reactions at the iodo position. Additionally, the nitro group can be reduced to form an amino group, opening avenues for further functionalization.

The presence of both nitro and iodo groups creates an electron-deficient aromatic system, enhancing the molecule's susceptibility to nucleophilic attack and influencing its coordination behavior with metals.

Ester Group Reactivity

The ethyl ester functionality presents opportunities for hydrolysis, transesterification, reduction, and amidation reactions. These transformations allow for the conversion of ethyl 3-iodo-5-nitrobenzoate into various derivatives with modified properties and functions.

Comparative Analysis with Related Compounds

Several structurally related compounds provide valuable context for understanding the properties and potential applications of ethyl 3-iodo-5-nitrobenzoate.

Ethyl 3-amino-5-nitrobenzoate

Ethyl 3-amino-5-nitrobenzoate (CAS: 10394-67-9) differs from ethyl 3-iodo-5-nitrobenzoate by having an amino group in place of the iodo substituent at the 3-position . This compound has attracted scientific interest due to its potential biological properties. The amino group provides different electronic effects and hydrogen-bonding capabilities compared to the iodo group, resulting in distinct chemical behavior and applications.

The molecular weight of ethyl 3-amino-5-nitrobenzoate (210.19 g/mol) is significantly lower than that of ethyl 3-iodo-5-nitrobenzoate (321.07 g/mol), reflecting the mass difference between amino and iodo substituents .

Ethyl 3-bromo-5-nitrobenzoate

Ethyl 3-bromo-5-nitrobenzoate (CAS: 690260-94-7) features a bromo substituent instead of iodo at the 3-position . While both halogens confer similar electronic effects, iodine generally exhibits greater reactivity in coupling reactions and other transformations involving carbon-halogen bond cleavage.

The synthesis of ethyl 3-bromo-5-nitrobenzoate involves the reaction of 3-bromo-5-nitrobenzoic acid with ethanol in the presence of thionyl chloride, achieving yields of approximately 99% . This synthetic approach likely serves as a model for the preparation of ethyl 3-iodo-5-nitrobenzoate.

Ethyl 3-methoxy-5-nitrobenzoate

Ethyl 3-methoxy-5-nitrobenzoate (CAS: 78238-13-8) contains a methoxy group at the 3-position instead of an iodo group . This substitution results in significantly different electronic properties, as the methoxy group is electron-donating by resonance, whereas the iodo group is generally electron-withdrawing by induction (though it can donate electrons through resonance).

The physical properties of ethyl 3-methoxy-5-nitrobenzoate include a density of 1.294 g/cm³, a boiling point of 342.9°C at 760 mmHg, and a melting point of 88-90°C . These parameters provide reference points for estimating the corresponding properties of ethyl 3-iodo-5-nitrobenzoate.

1-ethyl-3-iodo-5-nitrobenzene

1-ethyl-3-iodo-5-nitrobenzene (CAS: 1261225-73-3) represents a structural analog where the ethyl ester group is replaced by a simple ethyl group . This modification significantly alters the compound's polarity, reactivity, and potential applications. The absence of the carbonyl functionality eliminates many of the potential transformations available to ethyl 3-iodo-5-nitrobenzoate through its ester group.

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